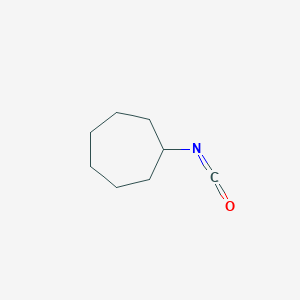
Cycloheptyl isocyanate
Cat. No. B1274822
Key on ui cas rn:
4747-68-6
M. Wt: 139.19 g/mol
InChI Key: JCNLHDHXQVZQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05391559
Procedure details


0.01 mol of NaOH in solution in a minimum of water is added to a solution of 2.4 g of (4-(cycloheptylamino)pyrid-3-yl)sulphonamide in 80 cm3 of a mixture of water and acetone (1/1). Stirring is effected with a bar magnet and 2.1 g of cycloheptyl isocyanate are added. Stirring is continued while monitoring the progress of the reaction by thin layer chromatography. Evaporation is carried out in vacuo and the residue is taken up in 100 cm3 of 0.2N NaOH. After filtering, the pH of the solution is adjusted to 6.5 and the resulting precipitate is suction-filtered and then dried. The N-{[4-(cycloheptylamino)pyrid-3-yl]sulphonyl}-N'-(cycloheptyl)urea so obtained may optionally be recrystallised from an aqueous alcoholic solution.




[Compound]
Name
mixture
Quantity
80 mL
Type
solvent
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].O.[CH:4]1([NH:11][C:12]2[CH:17]=[CH:16][N:15]=[CH:14][C:13]=2[S:18]([NH2:21])(=[O:20])=[O:19])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.[CH:22]1([N:29]=[C:30]=[O:31])[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1>CC(C)=O>[CH:4]1([NH:11][C:12]2[CH:17]=[CH:16][N:15]=[CH:14][C:13]=2[S:18]([NH:21][C:30]([NH:29][CH:22]2[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]2)=[O:31])(=[O:20])=[O:19])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.01 mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
2.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCCC1)NC1=C(C=NC=C1)S(=O)(=O)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
[Compound]
|
Name
|
mixture
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
2.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCCC1)N=C=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is effected with a bar
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the progress of the reaction by thin layer chromatography
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtering
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting precipitate is suction-filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCCC1)NC1=C(C=NC=C1)S(=O)(=O)NC(=O)NC1CCCCCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
